molecular formula C18H23N3O3 B4233178 N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B4233178
M. Wt: 329.4 g/mol
InChI Key: VZPVYMYKXNRNSK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a compound that belongs to the class of heterocyclic compounds, particularly featuring the 1,2,4-oxadiazole ring. Heterocyclic compounds are known for their diverse biological activities, making them a focal point of research in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multi-step reactions starting from organic acids transformed into esters, hydrazides, and subsequently, 1,3,4-oxadiazol-2-thiols or oxadiazoles through cyclization reactions. These procedures often utilize DMF and sodium hydride as the reaction medium and base, respectively (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically conducted using spectroscopic methods such as NMR (1H-NMR, 13C-NMR), IR, and mass spectrometry, providing detailed insights into the compound's structural features and confirming the successful synthesis of the targeted molecules (K. Kumara et al., 2017).

Chemical Reactions and Properties

1,3,4-Oxadiazoles, including compounds with methoxyphenyl groups, are versatile scaffolds in drug design, exhibiting a wide range of biological activities. Their chemical reactivity and properties can be explored through various reactions, including cycloreversion and substitution reactions, to introduce different functional groups or modify the molecular structure for targeted biological activities (W. Czardybon et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for determining their application potential in medicinal chemistry. These properties can be assessed through various analytical techniques, including X-ray crystallography, which provides detailed information on the molecular and crystal structure, enabling the understanding of the compound's physicochemical characteristics (C. Sanjeevarayappa et al., 2015).

Future Directions

The study of this compound could open up new avenues of research in various fields, including organic chemistry, medicinal chemistry, and materials science. Its synthesis and characterization could lead to a better understanding of the properties and potential applications of oxadiazole-containing compounds .

properties

IUPAC Name

N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-11-9-13(10-12-15)18-20-17(24-21-18)8-4-7-16(22)19-14-5-2-3-6-14/h9-12,14H,2-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPVYMYKXNRNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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